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molecular formula C12H12N2 B3289065 6,6'-Dimethyl-3,3'-bipyridine CAS No. 85484-42-0

6,6'-Dimethyl-3,3'-bipyridine

Cat. No. B3289065
M. Wt: 184.24 g/mol
InChI Key: FLJBPXKTLWYFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029332B2

Procedure details

A mixture of 5-bromo-2-methyl-pyridine (1.37 g, 8 mmol), Pd(OAc)2 (90 mg, 0.4 mmol), K2CO3 (1.10 g, 8 mmol), tetra-n-butylammonium bromide (1.29 g, 4 mmol) in DMF (0.9 mL)/H2O (0.35 mL) was stirred at 115° C. under argon for 2 minutes. Isopropanol (480 mg, 8 mmol) was added. After stirring for 48 h, the reaction mixture was allowed to cool down to room temperature. The mixture was added water and ether, and the organic phase was separated, washed with brine, and dried over anhydrous Na2SO4. The solvent was then evaporated under reduced pressure and the residue was purified by silica gel column chromatography to afford the desired product as white crystals (0.377 g, 51%): 1H NMR (500 MHz, C6D6) δ 8.71 (d, J=1.5 Hz, 2H), 7.18 (dd, J=8.0 Hz, 2.5 Hz, 2H), 6.66 (d, J=8.0 Hz, 2H), 2.45 (s, 6H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Name
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].O.[CH:16](O)([CH3:18])[CH3:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].CCOCC>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([C:17]2[CH:7]=[N:6][C:5]([CH3:4])=[CH:18][CH:16]=2)=[CH:3][CH:4]=1 |f:1.2.3,6.7,9.10.11|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.35 mL
Type
reactant
Smiles
O
Name
Quantity
1.29 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.9 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
90 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
was stirred at 115° C. under argon for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
CC1=CC=C(C=N1)C=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.377 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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